molecular formula C21H23N3O3 B2965935 N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941898-05-1

N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2965935
CAS No.: 941898-05-1
M. Wt: 365.433
InChI Key: NSCONRRQOINJSJ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 2,5-dimethylphenyl group at the N-terminal and a 3-methoxyphenyl group at the 4-position. Its structural framework is analogous to pharmacologically active DHPMs, which are explored for antimicrobial, anticancer, and receptor-modulating properties . This article provides a comparative analysis of this compound with structurally and functionally related analogs, emphasizing substituent effects on biological activity, synthesis, and physicochemical properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-12-8-9-13(2)17(10-12)23-20(25)18-14(3)22-21(26)24-19(18)15-6-5-7-16(11-15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCONRRQOINJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with the molecular formula C21H23N3O3 and CAS number 361182-47-0, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of methoxy and dimethyl groups is significant in modulating its interactions with biological targets.

PropertyValue
Molecular FormulaC21H23N3O3
Molecular Weight365.43 g/mol
CAS Number361182-47-0

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antitumor and antimicrobial effects.

Antitumor Activity :
In vitro studies have shown that the compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has been tested against Mia PaCa-2 and PANC-1 pancreatic cancer cell lines, revealing a potent inhibitory effect comparable to established chemotherapeutics .

Antimicrobial Activity :
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest broad-spectrum antibacterial activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the phenyl rings and variations in alkyl substitution have been explored to enhance potency and selectivity. For example:

  • Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring appears to enhance lipophilicity, improving cellular uptake.
  • Methoxy Group : The methoxy substituent is hypothesized to play a role in modulating receptor interactions, potentially increasing binding affinity to target proteins.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Studies : A study conducted by Shen et al. (2011) demonstrated that modifications to the tetrahydropyrimidine scaffold can lead to improved antitumor activity against various human tumor cell lines .
  • Antimicrobial Evaluation : In an investigation of novel compounds with similar structures, it was found that derivatives of tetrahydropyrimidines exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Similarities and Substituent Variations

The target compound shares a common DHPM backbone with several derivatives (Table 1). Key structural differences arise from substituents on the phenyl rings and the carboxamide group:

Compound Name R1 (N-Terminal) R2 (4-Position) Key Pharmacological Activity Reference
Target Compound 2,5-Dimethylphenyl 3-Methoxyphenyl Unknown (predicted FFA2 modulation)
BTI-A-404 3,5-Dimethylphenyl 4-(Dimethylamino)phenyl FFA2 inverse agonist; GLP-1 release enhancer
BTI-A-292 4,5-Dimethylphenyl 4-(Dimethylamino)phenyl FFA2 inverse agonist; GLP-1 release enhancer
Anti-TB DHPM Ethyl ester 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl Anti-tubercular (MIC: 1.56 µg/mL)
537680-19-6 2,5-Dimethylphenyl 2-Bromophenyl No reported activity

Key Observations :

  • Aryl Substituents: The 3-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing dimethylamino group in BTI-A-404/292. This may alter receptor binding kinetics at free fatty acid receptor 2 (FFA2) .
  • Anti-Tubercular Analogs : Fluorophenyl/nitrophenyl-substituted DHPMs exhibit potent anti-tubercular activity, suggesting that electron-deficient aryl groups enhance efficacy against Mycobacterium tuberculosis .

Pharmacological Activity

FFA2 Modulation

BTI-A-404 and BTI-A-292 exhibit inverse agonism at FFA2, reversing SCFA-induced cAMP inhibition and enhancing GLP-1 secretion . The target compound’s 3-methoxyphenyl group may interact differently with Lys65 in FFA2, a residue critical for species-specific ligand recognition.

Antimicrobial Potential

While the target compound lacks reported antimicrobial data, structurally related N-formyl DHPMs (e.g., N-(4-chlorophenyl) derivatives) show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) . The 3-methoxy group could enhance membrane permeability compared to chloro substituents.

Physicochemical Properties

Property Target Compound 537680-19-6 (Bromophenyl Analog) BTI-A-404
Molecular Weight ~381.4 g/mol 414.3 g/mol ~406.5 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity) ~3.8
Solubility Low (methoxy enhances slightly vs. bromo) Very low Low

Implications :

  • The bromophenyl analog’s higher molecular weight and lipophilicity may reduce bioavailability compared to the target compound .
  • Methoxy groups improve solubility relative to halogenated analogs but remain suboptimal for oral administration.

Structure-Activity Relationship (SAR) Insights

  • N-Terminal Substitutents : 2,5-Dimethylphenyl (target) vs. 3,5-dimethylphenyl (BTI-A-404): Steric effects at the ortho positions may influence FFA2 binding pocket accommodation.
  • 4-Position Aryl Groups: Methoxy (target) vs.
  • Methyl Group at 6-Position : Conserved across analogs; critical for maintaining DHPM conformation and stability.

Q & A

Q. How can the synthesis of this tetrahydropyrimidine derivative be optimized for higher yield and purity?

Methodological Answer: Optimization strategies include:

  • Tandem reactions : Employ a Knoevenagel-Michael-intramolecular condensation sequence (as demonstrated for structurally similar compounds) to improve step efficiency .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance intermediate stability, as observed in analogous syntheses .
  • Catalytic systems : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps, referencing protocols for ethyl 4-(3-methoxyphenyl) derivatives .
  • Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolve the crystal lattice to confirm stereochemistry and intramolecular hydrogen bonding patterns (e.g., N–H⋯O interactions), as shown for related pyrimidine derivatives .
  • NMR spectroscopy : Assign signals using ¹H, ¹³C, and 2D experiments (COSY, HSQC) to verify substituent positions, referencing shifts for 3-methoxyphenyl and methyl groups in similar structures .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or functionalization reactions be addressed?

Methodological Answer: For regioselective modifications:

  • Thiol alkylation : Prioritize S-alkylation over N-alkylation by using soft electrophiles (e.g., allyl bromides) in aprotic solvents, as demonstrated for 2-thioxo-tetrahydropyrimidines .
  • Steric/electronic control : Introduce directing groups (e.g., electron-withdrawing substituents) on the phenyl ring to bias reactivity at specific positions, leveraging insights from substituted pyrimidine syntheses .
  • Computational modeling : Use density functional theory (DFT) to predict reactive sites based on charge distribution and frontier molecular orbitals .

Q. How should discrepancies between in vitro and in vivo bioactivity data be analyzed?

Methodological Answer: Address discrepancies through:

  • Metabolic stability assays : Evaluate hepatic microsomal degradation to identify rapid metabolism of the compound, as seen in fluorophenyl analogs .
  • Solubility profiling : Measure logP and aqueous solubility to assess bioavailability limitations; consider structural analogs with improved solubility via ester-to-acid conversion .
  • Target engagement studies : Use fluorescence polarization or SPR to confirm binding affinity in physiological conditions, referencing methods for dihydropyridine derivatives .

Q. How can contradictions in crystallographic data for structurally similar compounds be resolved?

Methodological Answer: Resolve contradictions by:

  • Polymorph screening : Recrystallize under varied conditions (e.g., solvent polarity, temperature) to isolate different polymorphs, as observed for N-(4-chlorophenyl)pyrimidines .
  • Hydrogen bonding analysis : Compare intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O) across crystal forms to explain packing variations .
  • Dynamic NMR studies : Probe conformational flexibility in solution to reconcile solid-state vs. solution-phase structural differences .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer: Leverage:

  • ADMET prediction tools : Use QSAR models to estimate absorption (Caco-2 permeability) and toxicity (hERG inhibition) based on substituent effects .
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin or cytochrome P450 enzymes to predict plasma protein binding and metabolic pathways .
  • Docking studies : Map interactions with target proteins (e.g., kinases) using crystal structures of homologous enzymes .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Structural analogs and methodologies are cross-referenced from peer-reviewed studies on tetrahydropyrimidine derivatives.
  • Advanced questions emphasize mechanistic analysis, data reconciliation, and predictive modeling.

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